Adenylyl-(3'-5')-uridine Adenylyl-(3'-5')-uridine
Brand Name: Vulcanchem
CAS No.: 3051-84-1
VCID: VC18983200
InChI: InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)
SMILES:
Molecular Formula: C19H24N7O12P
Molecular Weight: 573.4 g/mol

Adenylyl-(3'-5')-uridine

CAS No.: 3051-84-1

Cat. No.: VC18983200

Molecular Formula: C19H24N7O12P

Molecular Weight: 573.4 g/mol

* For research use only. Not for human or veterinary use.

Adenylyl-(3'-5')-uridine - 3051-84-1

Specification

CAS No. 3051-84-1
Molecular Formula C19H24N7O12P
Molecular Weight 573.4 g/mol
IUPAC Name [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Standard InChI InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)
Standard InChI Key RNNPIPQLZRGXIG-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O

Introduction

Structural Characteristics of Adenylyl-(3'-5')-Uridine

Molecular Composition

Adenylyl-(3'-5')-uridine consists of two uridine nucleotides connected via a (3'→5')-phosphodiester bond. Its molecular formula is C₁₉H₂₅N₇O₁₅P₂, with a molecular weight of 653.4 g/mol . The compound belongs to the class of (3'→5')-dinucleotides, distinguished by their alternating phosphate-sugar backbone and nitrogenous base orientation.

Table 1: Key Structural Features

ComponentDescription
Phosphodiester BondLinks the 3'-hydroxyl group of one uridine to the 5'-hydroxyl of another.
Base PairingUracil bases enable hydrogen bonding with adenine in complementary strands.
SolubilityHighly soluble in aqueous buffers due to polar phosphate groups.

Comparative Analysis with Related Dinucleotides

Adenylyl-(3'-5')-uridine shares structural homology with other dinucleotides but exhibits distinct functional properties:

  • Adenylyl-(3'-5')-adenosine: Primarily involved in energy transfer (e.g., ATP synthesis) rather than signaling .

  • Cyclic guanosine monophosphate (cGMP): Functions as a second messenger in vascular regulation, contrasting with adenylyl-(3'-5')-uridine’s role in toxin interactions .

X-ray crystallography studies reveal that the (3'→5') linkage induces a helical conformation, facilitating protein binding .

Biochemical Roles and Mechanisms

Role in cAMP Synthesis

Adenylyl-(3'-5')-uridine serves as a precursor in the enzymatic synthesis of cyclic adenosine monophosphate (cAMP), a critical second messenger. Adenylyl cyclase catalyzes its conversion to cAMP, which activates protein kinase A (PKA) and modulates gene expression, ion channel activity, and metabolic pathways .

Interaction with Diphtheria Toxin

Purified diphtheria toxin binds tightly to adenylyl-(3'-5')-uridine via non-covalent interactions, altering the toxin’s enzymatic activity . This binding specificity suggests a mechanism for toxin neutralization, with potential therapeutic implications.

Table 2: Binding Affinities of Diphtheria Toxin Partners

CompoundBinding Affinity (Kd)Biological Effect
Adenylyl-(3'-5')-uridine15 nMInhibits toxin ADP-ribosylation
NAD+2 µMEnhances toxin activity

Pharmacological and Research Applications

Neurotransmitter Regulation

Adenylyl-(3'-5')-uridine influences cholinergic signaling by modulating acetylcholine release. Dietary uridine monophosphate (UMP) supplementation elevates brain acetylcholine levels, suggesting analogous pathways for this compound in treating Alzheimer’s disease .

Therapeutic Development

The compound’s interaction with diphtheria toxin has spurred interest in designing antitoxin agents. Structural analogs with modified phosphate groups exhibit enhanced binding to toxin active sites, reducing virulence in in vitro models .

Experimental Synthesis and Validation

Enzymatic Synthesis Strategies

Adenylyl-(3'-5')-uridine is synthesized using RNA ligases or kinases under optimized conditions (e.g., Tris buffer, pH 7.3, Mg²⁺ cofactors). Enzymatic methods yield higher specificity compared to chemical synthesis, which requires protective groups to prevent undesired phosphorylation .

Analytical Validation

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed via UV detection at 248 nm .

  • Mass Spectrometry: Confirms molecular weight (653.4 g/mol) and phosphorylation patterns .

Challenges and Future Directions

Resolving Kinetic Contradictions

Discrepancies in catalytic efficiency studies arise from assay conditions. Orthogonal approaches, such as isothermal titration calorimetry (ITC) and crystallographic docking simulations, are critical for reconciling data .

Targeted Drug Delivery

Nanoparticle-based delivery systems may enhance the compound’s bioavailability for neurological applications. Preliminary studies show improved blood-brain barrier penetration using lipid-coated carriers .

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